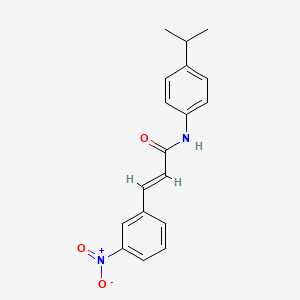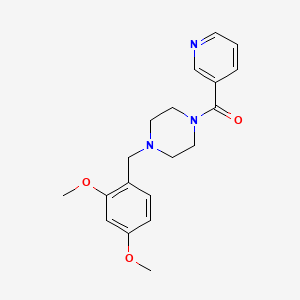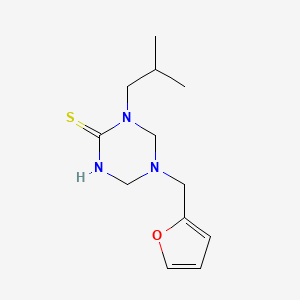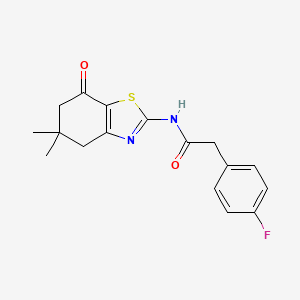
2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Isoquinoline derivatives, such as "2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoquinolin-1(2H)-one," can be synthesized through several methods. For instance, a Rh(III)-catalyzed cyclization of oximes and diazo compounds via aryl and vinylic C-H activation allows for the preparation of multisubstituted isoquinoline and pyridine N-oxides under mild conditions without the need for oxidants, releasing N2 and H2O as byproducts and demonstrating a broad substituent scope (Shi et al., 2013). Additionally, pyrrolo[2,1-a]isoquinoline derivatives can be synthesized via one-pot three-component reactions involving isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles, showcasing the versatility of synthesis approaches (Dumitrascu et al., 2013).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of isoquinoline as a core structure, with various substituents contributing to the compound's chemical reactivity and properties. Advanced synthetic methods allow for the introduction of multiple substituents onto the isoquinoline nucleus, enabling the exploration of a wide range of chemical and physical properties.
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including Rh(III)-catalyzed C-H bond activation, cyclization, and condensation steps, to form complex molecular structures. These reactions are facilitated by the inherent reactivity of the isoquinoline nucleus and the presence of functional groups that can participate in chemical transformations.
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as "2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoquinolin-1(2H)-one," depend on the specific substituents and the overall molecular architecture. These properties can include solubility, melting point, and stability, which are essential for the compound's application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are influenced by the functional groups attached to the isoquinoline nucleus. These properties determine the compound's reactivity, including its ability to participate in nucleophilic and electrophilic reactions, as well as its potential to undergo further functionalization.
Eigenschaften
IUPAC Name |
2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(17-9-3-4-10-17)8-12-18-11-7-13-5-1-2-6-14(13)16(18)20/h1-2,5-7,11H,3-4,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJRSLJEZNHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5669392.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)
![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)
![4-(5-methoxy-2-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5669427.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5669439.png)


![N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide](/img/structure/B5669454.png)
![2,9-dimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5669472.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5669486.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[(2-phenylethyl)amino]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5669498.png)

![[(3R*,4R*)-1-[(4-methylphenoxy)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5669507.png)